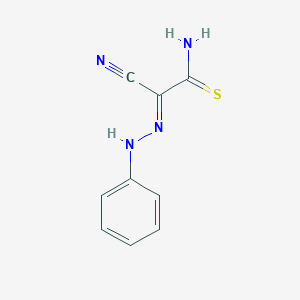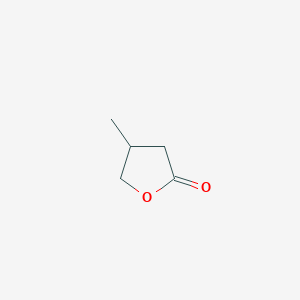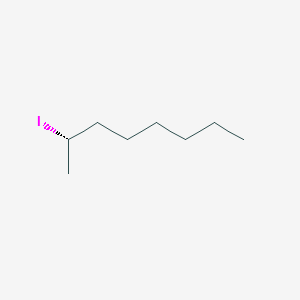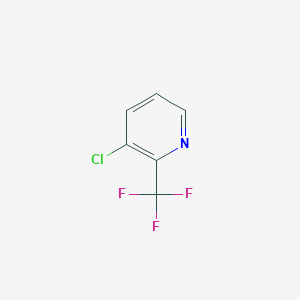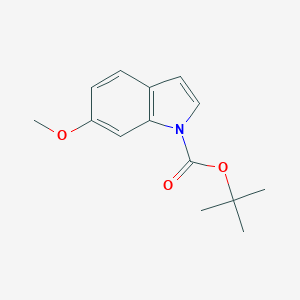
1-Boc-6-Methoxyindol
Übersicht
Beschreibung
Tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-methoxy-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-methoxy-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Arzneimittelentwicklung
1-Boc-6-Methoxyindol dient als wertvolles Gerüst für die Entwicklung neuer Medikamente. Sein Indol-Molekülteil ist ein häufiges Merkmal in vielen bioaktiven Verbindungen. Forscher haben sein Potenzial als Antikrebsmittel, antimikrobielles Mittel und entzündungshemmendes Medikament untersucht. Durch Modifizierung des Boc-geschützten Indols können Wissenschaftler Derivate mit verbesserten pharmakologischen Eigenschaften erzeugen .
Synthetische Methodik und Organische Synthese
Die Boronsäurefunktionalität in this compound macht es zu einem ausgezeichneten Substrat für Suzuki-Miyaura-Kreuzkupplungsreaktionen. Chemiker verwenden diese Verbindung, um komplexere Moleküle aufzubauen, indem sie sie mit Aryl- oder Heteroarylboronsäuren kuppeln. Die resultierenden Indolderivate finden Anwendungen in der Naturstoffsynthese und Materialwissenschaft .
Photophysikalische Eigenschaften und lumineszierende Materialien
Indole zeigen oft faszinierende photophysikalische Eigenschaften. Forscher haben this compound auf sein Fluoreszenzverhalten hin untersucht. Durch seine Integration in lumineszierende Materialien, wie organische Leuchtdioden (OLEDs) oder Fluoreszenzsensoren, streben Wissenschaftler danach, deren Leistung und Effizienz zu verbessern .
Pflanzenschutzmittel und Pflanzenschutz
Indolbasierte Verbindungen spielen eine entscheidende Rolle in der Pflanzenschutzmittelforschung. This compound-Derivate wurden als potenzielle Herbizide, Fungizide und Insektizide untersucht. Ihre selektive Aktivität gegen Schädlinge und Krankheitserreger macht sie zu vielversprechenden Kandidaten für nachhaltigen Pflanzenschutz .
Materialwissenschaften und Oberflächenmodifizierung
Funktionalisierte Indole finden Anwendungen in der Oberflächenmodifizierung und Materialwissenschaft. Forscher haben this compound verwendet, um Oberflächen wie Glas oder Nanopartikel für bestimmte Zwecke zu modifizieren. Diese modifizierten Materialien können verbesserte Eigenschaften aufweisen, wie z. B. erhöhte Hydrophobie oder Biokompatibilität .
Biologische Sonden und Bildgebungsmittel
Aufgrund seiner einzigartigen Struktur kann this compound als fluoreszierende Sonde in biologischen Studien dienen. Wissenschaftler markieren Proteine, Nukleinsäuren oder Zellstrukturen mit Indolderivaten, um ihr Verhalten zu visualisieren und zu verfolgen. Diese Sonden helfen beim Verständnis zellulärer Prozesse und Krankheitsmechanismen .
Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit Anwendungen in der medizinischen Chemie, der synthetischen Methodik, der Materialwissenschaft und darüber hinaus ist. Seine vielfältigen Eigenschaften inspirieren weiterhin innovative Forschung in verschiedenen wissenschaftlichen Disziplinen. 🌟
Wirkmechanismus
Target of Action
Indole derivatives, to which this compound belongs, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Generally, indole derivatives interact with their targets, leading to changes at the molecular and cellular levels . The exact nature of these interactions and changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity . The downstream effects of these pathway alterations would be context-dependent, varying based on the specific target and cellular environment.
Result of Action
As an indole derivative, it is likely to have diverse effects based on its interactions with various cellular targets .
Biochemische Analyse
Biochemical Properties
1-Boc-6-methoxyindole plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The nature of these interactions often involves the binding of 1-Boc-6-methoxyindole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
1-Boc-6-methoxyindole has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that 1-Boc-6-methoxyindole can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-6-methoxyindole involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has also been shown to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of specific genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-6-methoxyindole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-6-methoxyindole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 1-Boc-6-methoxyindole has been associated with changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 1-Boc-6-methoxyindole vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in metabolic function. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is essential to carefully monitor the dosage of 1-Boc-6-methoxyindole in animal studies to avoid potential toxic effects .
Metabolic Pathways
1-Boc-6-methoxyindole is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound’s metabolism involves its conversion to various metabolites, which can have different biological activities .
Transport and Distribution
The transport and distribution of 1-Boc-6-methoxyindole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity. For example, the presence of specific transporters can enhance the uptake of 1-Boc-6-methoxyindole into cells, leading to higher intracellular concentrations .
Subcellular Localization
1-Boc-6-methoxyindole exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The subcellular localization of 1-Boc-6-methoxyindole is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its biological activity and function .
Eigenschaften
IUPAC Name |
tert-butyl 6-methoxyindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDNKUOSIOAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646557 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138344-18-0 | |
| Record name | tert-Butyl 6-methoxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



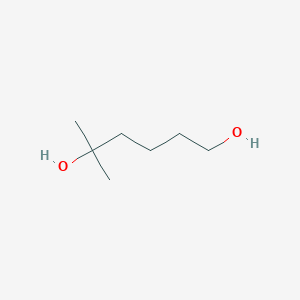
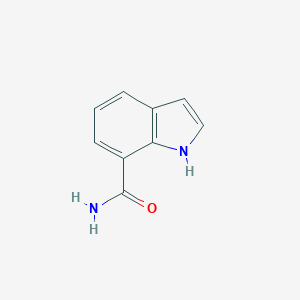
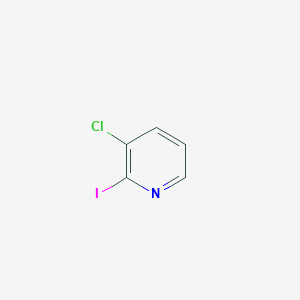
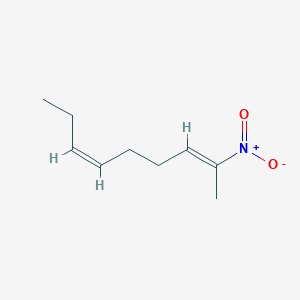

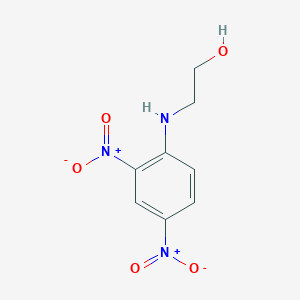
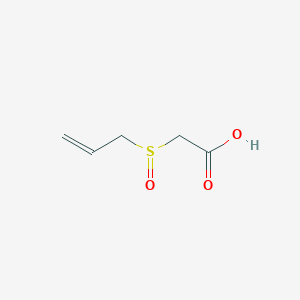

![[2,3-diacetyloxy-5-[4,5-diacetyloxy-6-(2-hydroxyethylcarbamoyl)-2-[[11-(2-hydroxyethylcarbamoyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-6-(2-hydroxyethylcarbamoyl)oxan-4-yl] acetat](/img/structure/B156372.png)
